molecular formula C20H23N3O5S B2857005 N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide CAS No. 899983-33-6

N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide

Cat. No.: B2857005
CAS No.: 899983-33-6
M. Wt: 417.48
InChI Key: CYCWKWSPXLBYPU-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. Its molecular architecture, which integrates a tetrahydroquinoline core with a thiophene carbonyl moiety and a dimethoxyethyl-diamide chain, is designed to interact with specific ATP-binding pockets of protein kinases. This compound is primarily investigated for its potential as a selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family , which are key signaling proteins. Dysregulation of FGFR signaling is a well-established driver in various cancers, making FGFRs a prominent therapeutic target for oncology research. The compound's research value lies in its utility as a chemical probe to elucidate the complex roles of specific FGFR isoforms in cellular proliferation, differentiation, and survival pathways . Researchers employ this diamide derivative in biochemical assays to measure direct kinase inhibition and in cell-based studies to investigate its effects on downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways. Furthermore, its structure serves as a valuable starting point for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties for the development of novel targeted anticancer agents.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-27-17(28-2)12-21-18(24)19(25)22-14-7-8-15-13(11-14)5-3-9-23(15)20(26)16-6-4-10-29-16/h4,6-8,10-11,17H,3,5,9,12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCWKWSPXLBYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Oxamide Group: The oxamide group can be formed by reacting an amine with an oxalyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline or thiophene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or thiophene derivatives.

    Substitution: Halogenated quinoline or thiophene derivatives.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or photophysical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties may be exploited in the design of new materials for electronic or photonic applications.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2,2-dimethoxyethyl group distinguishes it from analogues with cyclic amine substituents (e.g., piperidinyl or pyrrolidinyl in Compounds 68–70) . This moiety may enhance hydrophilicity compared to more lipophilic cyclic amines.

Yield Data :

  • Compound 70: 72.6% yield after HCl salt formation .
  • Compound 71: 65.6% yield via reductive amination .

Hypothetical Advantages of the Target Compound :

  • The ethanediamide linker could provide conformational flexibility, aiding in target engagement.

Q & A

Q. What are the critical steps for optimizing the synthesis of N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including:
  • Amide coupling : Reacting thiophene-2-carbonyl chloride with a tetrahydroquinoline derivative under basic conditions (e.g., triethylamine in dichloromethane) .
  • Functional group protection : Use of dimethoxyethyl groups requires protection/deprotection strategies (e.g., acid-labile groups for nitrogen protection) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final compound (>95% purity) .
    Key variables include solvent choice (polar aprotic solvents for amidation), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., DMAP for acylations) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., thiophene carbonyl peaks at ~165–170 ppm; tetrahydroquinoline aromatic protons at 6.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ion matching theoretical mass ±2 ppm) .
  • Infrared (IR) : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (thiophene C-S) confirm functional groups .

Q. What structural motifs contribute to its potential bioactivity?

  • Methodological Answer :
  • Tetrahydroquinoline core : Enhances lipophilicity and membrane permeability, critical for CNS-targeted compounds .
  • Thiophene-2-carbonyl group : Acts as a hydrogen-bond acceptor, potentially interacting with enzyme active sites (e.g., kinases) .
  • Dimethoxyethyl side chain : Improves solubility and metabolic stability by reducing oxidative degradation .

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH stability : Test via accelerated degradation studies (e.g., incubate at pH 1–13 for 24–72 hours). Amide bonds are prone to hydrolysis under strongly acidic/basic conditions .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>150°C typical for similar amides) .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., IC50_{50} determination in HepG2 or MCF-7 cells) .
  • Solubility/logP : Use shake-flask method or HPLC to determine partition coefficients, guiding formulation strategies .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying the thiophene or tetrahydroquinoline moieties?

  • Methodological Answer :
  • Thiophene modifications : Electrophilic substitution (e.g., bromination) requires Lewis acid catalysts (e.g., FeBr3_3), while carbonyl group reactivity demands anhydrous conditions to prevent hydrolysis .
  • Tetrahydroquinoline alterations : Ring oxidation (e.g., with KMnO4_4) converts it to quinoline, altering electron density and binding affinity .
  • Kinetic studies : Use stopped-flow spectroscopy to compare reaction rates for substituent variations .

Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo data?

  • Methodological Answer :
  • Metabolite profiling : LC-MS/MS identifies active/inactive metabolites affecting in vivo efficacy (e.g., demethylation of dimethoxy groups) .
  • Protein binding assays : Equilibrium dialysis quantifies plasma protein binding, explaining reduced free drug concentrations in vivo .
  • Computational modeling : Molecular dynamics simulations predict metabolite-receptor interactions vs. parent compound .

Q. How can computational methods guide the design of derivatives with improved selectivity?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase domain) and identify steric clashes/hydrogen-bond mismatches .
  • QSAR models : Train regression models on IC50_{50} data to correlate substituent electronic parameters (Hammett σ) with activity .
  • ADMET prediction : SwissADME or ADMETlab2.0 forecasts bioavailability, CYP450 interactions, and toxicity risks .

Q. What experimental designs address low reproducibility in biological assays?

  • Methodological Answer :
  • Strict controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle controls (DMSO concentration ≤0.1%) .
  • Batch-to-batch consistency : Validate compound purity across synthetic batches via HPLC-UV (≥98% purity) .
  • Blinded replicates : Minimize bias by randomizing sample processing and using automated plate readers .

Q. How does the compound’s stereochemistry impact its pharmacological profile?

  • Methodological Answer :
  • Chiral chromatography : Use Chiralpak® columns to separate enantiomers and test individual isomers in bioassays .
  • X-ray crystallography : Resolve absolute configuration and correlate with activity (e.g., R-enantiomer may show 10-fold higher potency than S) .
  • Circular dichroism (CD) : Monitor conformational changes in target proteins upon enantiomer binding .

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